Regioisomer-Dependent Target Engagement: N-1 vs. N-2 Substitution in PEX14–PEX5 Protein–Protein Interaction Inhibition
In a structure-guided medicinal chemistry campaign targeting the PEX14–PEX5 protein–protein interaction, the pyrazolo[4,3-c]pyridine hit compound 1 (N-1 methyl-substituted) demonstrated a KD of 163 μM by ¹H–¹⁵N HSQC NMR chemical shift perturbation analysis and disrupted the PEX5–PEX14 complex with EC₅₀ values of 265 μM (TbPEX14) and 539 μM (TcPEX14) in AlphaScreen assays. Critically, the N-2 regioisomer (compound 2), in which the methyl group is attached to the N-2 rather than the N-1 position of the pyrazole ring, showed only modest inhibitory activity in the same AlphaScreen assay and failed to bind TbPEX14 in the NMR experiment. This establishes that the N-1 substitution pattern—and by extension, the 1H-pyrazolo[4,3-c]pyridine tautomeric form—is essential for productive engagement of this target class [1].
| Evidence Dimension | PEX14–PEX5 PPI disruption potency (AlphaScreen assay; ¹H–¹⁵N HSQC NMR binding) |
|---|---|
| Target Compound Data | Compound 1 (N-1 methyl): KD = 163 μM (NMR); TbPEX14 EC₅₀ = 265 μM; TcPEX14 EC₅₀ = 539 μM |
| Comparator Or Baseline | Compound 2 (N-2 regioisomer of 1): Modest inhibitory activity in AlphaScreen; no binding detected by NMR |
| Quantified Difference | N-1 regioisomer is active; N-2 regioisomer is essentially inactive (binding abolished, PPI disruption severely attenuated) |
| Conditions | TbPEX14 and TcPEX14 N-terminal domain proteins; AlphaScreen biochemical assay with PEX5-derived peptide (ALSENWAQEFLA); ¹H–¹⁵N HSQC NMR with ¹⁵N-labeled TbPEX14 NTD |
Why This Matters
This data directly quantifies the functional consequence of regioisomeric substitution on the pyrazolo[4,3-c]pyridine scaffold, proving that procurement of the correct 1H-tautomer and N-1 substitution pattern is non-negotiable for target engagement—generic substitution with an N-2 analog or a 2H-tautomer will yield an inactive compound.
- [1] Dawidowski M, Kalel VC, Napolitano V, et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. J Med Chem. 2020;63(2):847-879. doi:10.1021/acs.jmedchem.9b01876 View Source
